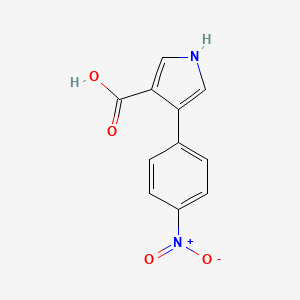

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid

CAS No.: 358986-47-7

Cat. No.: VC3239681

Molecular Formula: C11H8N2O4

Molecular Weight: 232.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 358986-47-7 |

|---|---|

| Molecular Formula | C11H8N2O4 |

| Molecular Weight | 232.19 g/mol |

| IUPAC Name | 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H8N2O4/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17/h1-6,12H,(H,14,15) |

| Standard InChI Key | UWDHRUNKPWXPRW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CNC=C2C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C2=CNC=C2C(=O)O)[N+](=O)[O-] |

Introduction

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the pyrrole family, a class of heterocyclic aromatic compounds. The presence of a nitro group attached to the phenyl ring and a carboxylic acid group on the pyrrole ring makes this compound particularly interesting for various applications in organic synthesis and medicinal chemistry. This article will delve into the properties, synthesis methods, potential applications, and research findings related to this compound.

Synthesis Methods

The synthesis of 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid typically involves multi-step reactions. One common approach is through the condensation of a pyrrole derivative with a nitrobenzaldehyde, followed by oxidation to form the carboxylic acid. Another method involves the use of palladium-catalyzed cross-coupling reactions to attach the nitrophenyl group to the pyrrole ring.

Synthesis Steps:

-

Pyrrole Formation: Synthesize the pyrrole ring using methods like the Knorr pyrrole synthesis.

-

Nitrophenyl Attachment: Use cross-coupling reactions to attach the nitrophenyl group.

-

Carboxylation: Introduce the carboxylic acid group through oxidation or other carboxylation methods.

Potential Applications

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid has potential applications in medicinal chemistry due to its structural features, which could interact with biological targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with enzymes or receptors.

Potential Uses:

-

Pharmaceuticals: As a building block for drugs targeting specific enzymes or receptors.

-

Dyes and Pigments: The nitro group can contribute to chromophoric properties.

-

Materials Science: In the development of organic materials with specific electronic properties.

Research Findings

Research on 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid is ongoing, with studies focusing on its synthesis optimization, biological activity, and potential applications in materials science. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes or acting as antioxidants.

Recent Studies:

-

Biological Activity: Studies have explored its potential as an inhibitor for specific enzymes involved in disease pathways.

-

Synthetic Methodologies: Efforts to improve synthesis efficiency and yield have been reported, including the use of green chemistry principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume